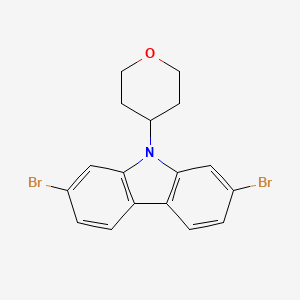
2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole typically involves the following steps:
Bromination of Carbazole: Carbazole is first brominated at the 2 and 7 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane.
Protection of Carbazole Nitrogen: The nitrogen atom of the carbazole is protected using a suitable protecting group, such as a tetrahydro-2H-pyran-4-yl group, to prevent unwanted side reactions.
Deprotection and Purification: The protecting group is then removed under specific conditions, and the product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield carbazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
科学的研究の応用
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of bioactive carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Employed in the development of novel materials with unique optical and electronic properties.
Chemical Biology: Utilized in the design of molecular probes and sensors for biological studies.
作用機序
The mechanism of action of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the tetrahydro-2H-pyran-4-yl group, making it less reactive in certain chemical transformations.
9-(Tetrahydro-2H-pyran-4-yl)-9H-carbazole: Does not contain bromine atoms, limiting its use in substitution and coupling reactions.
2,7-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole: Contains chlorine atoms instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is unique due to the presence of both bromine atoms and the tetrahydro-2H-pyran-4-yl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H15Br2NO |
|---|---|
分子量 |
409.1 g/mol |
IUPAC名 |
2,7-dibromo-9-(oxan-4-yl)carbazole |
InChI |
InChI=1S/C17H15Br2NO/c18-11-1-3-14-15-4-2-12(19)10-17(15)20(16(14)9-11)13-5-7-21-8-6-13/h1-4,9-10,13H,5-8H2 |
InChIキー |
BBRKOQLTKFGKAP-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


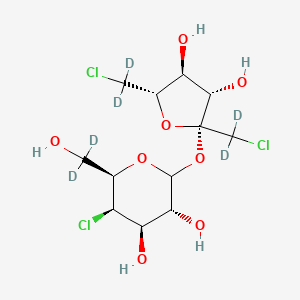
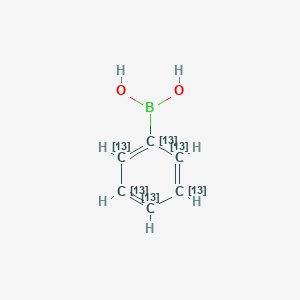
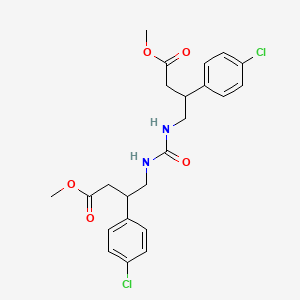
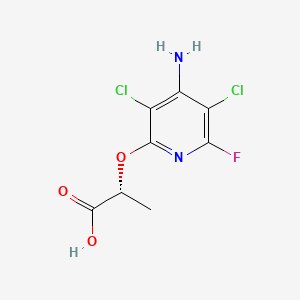
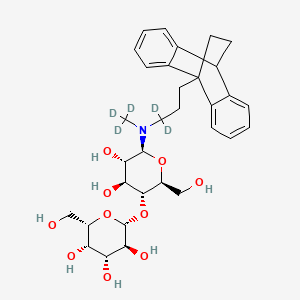
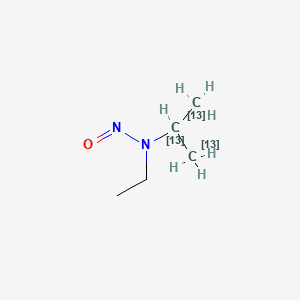

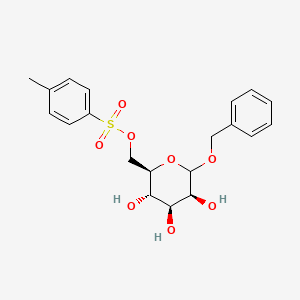
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
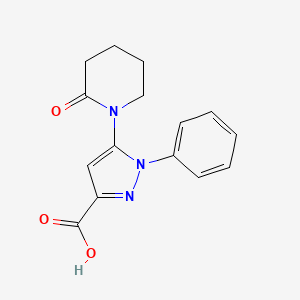
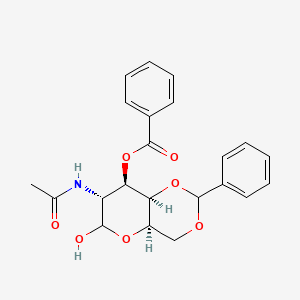


![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
